![molecular formula C22H26F2O5 B12292614 2-(6,9-Difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde](/img/structure/B12292614.png)
2-(6,9-Difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6,9-Difluoro-11,17-dihidroxi-10,13,16-trimetil-3-oxo-6,7,8,11,12,14,15,16-octahidrociclopenta[a]fenantren-17-il)-2-oxoacetaldehído es un compuesto sintético con aplicaciones significativas en diversos campos, incluyendo química, biología y medicina. Este compuesto es conocido por sus características estructurales únicas y sus potentes actividades biológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(6,9-Difluoro-11,17-dihidroxi-10,13,16-trimetil-3-oxo-6,7,8,11,12,14,15,16-octahidrociclopenta[a]fenantren-17-il)-2-oxoacetaldehído implica múltiples pasos, comenzando desde compuestos orgánicos básicos. El proceso generalmente incluye reacciones de fluoración, hidroxilación y ciclización bajo condiciones controladas. Se utilizan reactivos y catalizadores específicos para lograr la configuración estructural deseada .
Métodos de Producción Industrial
La producción industrial de este compuesto involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso se monitorea cuidadosamente para mantener la consistencia y la calidad, utilizando técnicas avanzadas como la cromatografía y la espectroscopia para la purificación y el análisis .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(6,9-Difluoro-11,17-dihidroxi-10,13,16-trimetil-3-oxo-6,7,8,11,12,14,15,16-octahidrociclopenta[a]fenantren-17-il)-2-oxoacetaldehído experimenta diversas reacciones químicas, incluyendo:
Oxidación: Conversión a estados de oxidación superiores utilizando agentes oxidantes.
Reducción: Reducción de grupos funcionales utilizando agentes reductores.
Sustitución: Reemplazo de átomos o grupos específicos por otros bajo condiciones adecuadas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción como la temperatura, la presión y la elección del solvente se optimizan para lograr los resultados deseados .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos superiores, mientras que la reducción puede producir alcoholes o hidrocarburos .
Aplicaciones en Investigación Científica
2-(6,9-Difluoro-11,17-dihidroxi-10,13,16-trimetil-3-oxo-6,7,8,11,12,14,15,16-octahidrociclopenta[a]fenantren-17-il)-2-oxoacetaldehído tiene una amplia gama de aplicaciones en investigación científica:
Química: Utilizado como precursor en la síntesis de moléculas orgánicas complejas.
Biología: Estudiado por sus efectos en los procesos celulares y las vías de señalización.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y anticancerígenas
Aplicaciones Científicas De Investigación
2-(6,9-Difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities
Mecanismo De Acción
El mecanismo de acción de este compuesto implica la interacción con objetivos moleculares y vías específicas. Ejerce sus efectos al unirse a receptores o enzimas, modulando su actividad e influyendo en las cascadas de señalización posteriores. Esto puede conducir a cambios en la expresión genética, la síntesis de proteínas y el comportamiento celular .
Comparación Con Compuestos Similares
Compuestos Similares
Fluticasona: Un glucocorticoide con características estructurales similares y propiedades antiinflamatorias.
Acetonida de triamcinolona: Otro glucocorticoide con actividades biológicas comparables.
Unicidad
2-(6,9-Difluoro-11,17-dihidroxi-10,13,16-trimetil-3-oxo-6,7,8,11,12,14,15,16-octahidrociclopenta[a]fenantren-17-il)-2-oxoacetaldehído es único debido a su configuración estructural específica, que confiere propiedades químicas y biológicas distintas. Su patrón de fluoración e hidroxilación dual contribuye a su alta potencia y selectividad en diversas aplicaciones .
Propiedades
Fórmula molecular |
C22H26F2O5 |
|---|---|
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
2-(6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C22H26F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,10-11,13-14,16-17,27,29H,6,8-9H2,1-3H3 |
Clave InChI |
FSUKXLYAUACFTB-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C=O)O)C)O)F)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12292531.png)
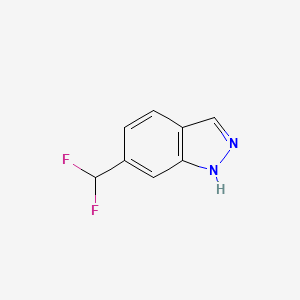
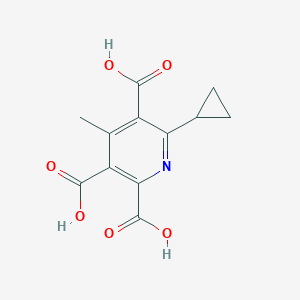

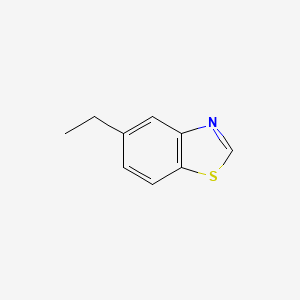
![7-Anilinooxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12292556.png)

![9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12292562.png)
![tert-butyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B12292569.png)
![3-[[3-Methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoic acid](/img/structure/B12292577.png)
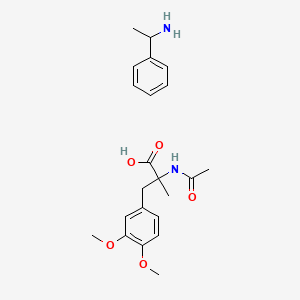
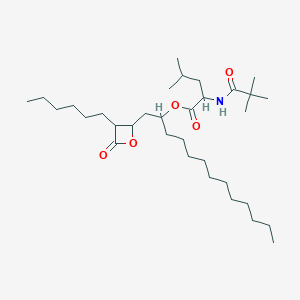
![6-[(7-acetamido-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12292607.png)
![Methyl 2-amino-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate](/img/structure/B12292609.png)
